molecular formula C13H11F13O4 B12733081 Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester CAS No. 220075-01-4

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester

Cat. No.: B12733081
CAS No.: 220075-01-4
M. Wt: 478.20 g/mol
InChI Key: LVYNMXGZSWLMOD-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester is a fluorinated organic compound with the molecular formula C13H11F13O4. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester typically involves the esterification of malonic acid derivatives with fluorinated alcohols. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester of malonic acid without fluorine atoms.

    Methyl malonate: Another ester of malonic acid with a single methyl group.

    Fluorinated malonates: Other malonic acid derivatives with varying degrees of fluorination.

Uniqueness

Propanedioic acid, 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, 1,3-dimethyl ester stands out due to its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and unique biological properties. These characteristics make it a valuable compound for various advanced applications in research and industry.

Properties

CAS No.

220075-01-4

Molecular Formula

C13H11F13O4

Molecular Weight

478.20 g/mol

IUPAC Name

dimethyl 2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)propanedioate

InChI

InChI=1S/C13H11F13O4/c1-29-6(27)5(7(28)30-2)3-4-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h5H,3-4H2,1-2H3

InChI Key

LVYNMXGZSWLMOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC

Origin of Product

United States

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